molecular formula C7H9NO2S B13358432 2-(1-Hydroxyethyl)-6-mercaptopyridine 1-oxide

2-(1-Hydroxyethyl)-6-mercaptopyridine 1-oxide

Cat. No.: B13358432
M. Wt: 171.22 g/mol
InChI Key: OZSNUZBZLCDCTB-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-6-mercaptopyridine 1-oxide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxyethyl group at the second position, a mercapto group at the sixth position, and an oxide group at the first position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl)-6-mercaptopyridine 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-mercaptopyridine with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures.

Another synthetic route involves the oxidation of 2-(1-Hydroxyethyl)-6-mercaptopyridine using an oxidizing agent such as hydrogen peroxide or sodium periodate. This reaction introduces the oxide group at the first position of the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl)-6-mercaptopyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the oxide group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, bases (e.g., sodium hydroxide, potassium hydroxide).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Hydroxyethyl)-6-mercaptopyridine 1-oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)-6-mercaptopyridine 1-oxide involves its interaction with molecular targets and pathways within biological systems. The hydroxyethyl and mercapto groups play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of microbial cell membranes, or scavenging of free radicals.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptopyridine 1-oxide: Lacks the hydroxyethyl group but shares similar chemical properties.

    2-(1-Hydroxyethyl)pyridine: Lacks the mercapto group but has a similar hydroxyethyl substitution.

    6-Mercaptopyridine: Lacks both the hydroxyethyl and oxide groups but retains the mercapto functionality.

Uniqueness

2-(1-Hydroxyethyl)-6-mercaptopyridine 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

2-(1-Hydroxyethyl)-6-mercaptopyridine 1-oxide, also known as pyrithione, is a compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C_6H_7N_2OS
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 13463-41-7

Pyrithione functions primarily as a zinc ionophore, facilitating the transport of zinc ions into cells. This property is crucial for its antibacterial and antifungal activities. The compound exhibits several mechanisms through which it exerts its biological effects:

  • Metal Ion Transport : Pyrithione enhances zinc uptake in cells, which is essential for various biological processes including enzyme function and immune response .
  • Antimicrobial Activity : It has demonstrated efficacy against a range of pathogens, including bacteria and fungi. The compound disrupts cellular membranes and interferes with metabolic functions .
  • Anti-Cancer Properties : Recent studies indicate that pyrithione may induce apoptosis in cancer cells by modulating intracellular zinc levels and activating apoptotic pathways .

Antimicrobial Efficacy

The antimicrobial activity of pyrithione has been evaluated against various microorganisms. The following table summarizes its effectiveness against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL
Aspergillus niger32 µg/mL

Anti-Cancer Activity

Pyrithione's role in cancer treatment has been explored in several studies. For instance, it has shown promising results in inhibiting the growth of prostate and breast cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
PC3 (Prostate Cancer)5.0Induction of apoptosis
MCF-7 (Breast Cancer)3.5Zinc-mediated cell death

Case Studies

  • Case Study on Antifungal Activity : A study evaluated the efficacy of pyrithione against Candida albicans. Results indicated that pyrithione significantly reduced fungal viability in vitro, suggesting potential for topical antifungal therapies .
  • Case Study on Cancer Cell Lines : In a recent investigation, pyrithione was found to induce apoptosis in MDA-MB-231 (triple-negative breast cancer) cells through the activation of caspase pathways, highlighting its potential as an adjunct therapy in cancer treatment .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

1-hydroxy-6-(1-hydroxyethyl)pyridine-2-thione

InChI

InChI=1S/C7H9NO2S/c1-5(9)6-3-2-4-7(11)8(6)10/h2-5,9-10H,1H3

InChI Key

OZSNUZBZLCDCTB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=S)N1O)O

Origin of Product

United States

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